

# Best Practices for Neonatal and Pediatric Transfusion: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the best practices for neonatal and pediatric transfusion, designed to inform researchers, scientists, and professionals involved in drug development. These guidelines are based on current clinical evidence and expert consensus to ensure the safety and efficacy of transfusion in these vulnerable populations.

## I. Red Blood Cell (RBC) Transfusion

## A. Transfusion Thresholds

The decision to transfuse red blood cells in neonates and children should be based on restrictive hemoglobin (Hb) or hematocrit (Hct) thresholds, taking into account the patient's clinical condition, postnatal age, and level of respiratory support.[1][2][3] A restrictive approach has been shown to have little to no difference in major short-term and long-term outcomes compared to a liberal strategy.[2][4]

Table 1: Recommended Hemoglobin (Hb) Transfusion Thresholds in Neonates[1][2][3][5]



Postnatal Age	Respiratory Support*	Hemoglobin (Hb) Threshold
Week 1	Significant	11-13 g/dL
Minimal/None	10 g/dL	
Week 2	Significant	10 g/dL
Minimal/None	8.5 g/dL	
Week 3+	Significant	9 g/dL
Minimal/None	7 g/dL	
Stable, Older Infants	Not Critically III	7-10 g/dL

<sup>\*</sup>Respiratory support is generally defined as an inspired oxygen requirement greater than 25% or the need for mechanical increases in airway pressure.[5]

For stable children older than four months, transfusion is generally not indicated if the hemoglobin level is 7 g/dL or higher.[6] In critically ill children, a higher threshold of 9-10 g/dL may be considered.[6]

## **B. RBC Dosing and Administration**

The standard volume for a pediatric red blood cell transfusion is 10-20 mL/kg.[5] A dose of 15 mL/kg can be expected to raise the hemoglobin concentration by approximately 20 g/L.[5]

Protocol: Small-Volume RBC Transfusion in Neonates

- Pre-transfusion Assessment:
  - Verify physician's order, including patient identification, blood product, volume, and rate of infusion.
  - o Confirm informed consent has been obtained.
  - Assess baseline vital signs (temperature, heart rate, respiratory rate, blood pressure, and oxygen saturation).



- Ensure patent intravenous (IV) access (22-25 gauge is acceptable).[7]
- Blood Product Verification:
  - At the bedside, two qualified healthcare professionals must verify the patient's identity and match it with the information on the blood product tag. This includes patient name, medical record number, blood type, and donor unit number.
  - Visually inspect the blood product for any signs of clots, discoloration, or leaks.
- Administration:
  - Use a standard blood administration set with a 170- to 260-micron filter.
  - For neonates, consider using small-volume aliquots (paedipacks) from a single donor to minimize donor exposure.[9][10][11]
  - Initiate the transfusion at a slow rate (e.g., 1 mL/kg/hr for the first 15 minutes, up to a maximum of 50 ml/hr).[7]
  - If no adverse reaction is observed, the rate can be increased to deliver the total volume over 2-4 hours.

#### Monitoring:

- Monitor the patient closely for the first 15 minutes of the transfusion.
- Continue to monitor vital signs periodically throughout the transfusion and in the posttransfusion period as per institutional policy.
- Observe for any signs or symptoms of a transfusion reaction (see Section V).

#### Post-transfusion:

- Flush the IV line with normal saline.
- Record the transfusion details in the patient's medical record, including the start and end times, volume infused, and any adverse events.



Assess post-transfusion hemoglobin levels as clinically indicated.

#### **II. Platelet Transfusion**

#### A. Transfusion Thresholds

Platelet transfusion thresholds in neonates and children are dependent on the clinical scenario, including the presence of bleeding and underlying medical conditions.[6][12]

Table 2: Recommended Platelet Transfusion Thresholds[5][9][12]

Clinical Condition	Platelet Count Threshold
Stable, Non-bleeding Neonate	< 25 x 10 <sup>9</sup> /L
Unstable, Non-bleeding Preterm Neonate	30 to 50 x 10 <sup>9</sup> /L
Neonate with Active Bleeding or Requiring Major Surgery	< 50-100 x 10 <sup>9</sup> /L
Stable, Non-bleeding Child	< 10-20 x 10 <sup>9</sup> /L
Child with Active Bleeding or Undergoing Invasive Procedure	< 50 x 10 <sup>9</sup> /L

Recent studies support the use of a lower platelet transfusion threshold of 25,000/ $\mu$ L in preterm neonates.[12]

## **B. Platelet Dosing and Administration**

The recommended dose for platelet transfusion is 5-10 mL/kg in neonates and small children, which is expected to increase the platelet count by 50,000-100,000/µL.[5][13] For children weighing more than 10 kg, one unit of whole blood-derived platelets per 10 kg of body weight should raise the platelet count by approximately 50,000/µL.[13]

Protocol: Platelet Transfusion

The protocol for platelet transfusion is similar to that of RBC transfusion regarding pretransfusion assessment, blood product verification, and monitoring. Key differences include:



- Administration Set: Use a standard platelet administration set.
- Infusion Rate: Platelets are typically infused over 30-60 minutes.

# III. Fresh Frozen Plasma (FFP) Transfusion A. Indications

The primary indication for FFP transfusion in neonates and children is active bleeding with documented coagulopathy.[14][15][16] Prophylactic use of FFP in non-bleeding infants with abnormal coagulation tests is generally not recommended.[15][17]

### **B. FFP Dosing and Administration**

The typical dose of FFP is 10-15 mL/kg, which is expected to increase coagulation factor levels by 15-25%.[14][18]

Protocol: FFP Transfusion

The protocol follows the same safety principles as RBC and platelet transfusions.

- Thawing: FFP must be thawed in a temperature-controlled water bath or other approved device.
- Administration: Once thawed, FFP should be transfused promptly, typically within 4-6 hours.
   [14] The infusion is usually given over 30-60 minutes.

## IV. Specialized Blood Product Modifications

To mitigate specific risks in the neonatal and pediatric population, blood products often require special modifications.

#### A. Leukoreduction

Leukoreduction is the process of removing white blood cells from blood components. It is recommended for all neonates to reduce the risk of febrile non-hemolytic transfusion reactions, alloimmunization, and transmission of cell-associated viruses like Cytomegalovirus (CMV).[19] [20] Universal leukoreduction has also been associated with a decreased incidence of



bronchopulmonary dysplasia (BPD), retinopathy of prematurity (ROP), and necrotizing enterocolitis (NEC) in preterm infants.[19]

#### **B.** Irradiation

Gamma irradiation of cellular blood products inactivates donor T-lymphocytes, preventing transfusion-associated graft-versus-host disease (TA-GVHD), a rare but often fatal complication in immunocompromised recipients.[19][21]

Indications for Irradiation in Neonates and Children:[9][19][21][22]

- Intrauterine transfusions.[21][23][24]
- Neonatal exchange transfusions.[9][21]
- Transfusions in very low birth weight infants (<1500g).[9]</li>
- Transfusions from a first or second-degree relative.[9][19][22]
- Patients with known or suspected congenital T-cell immunodeficiency. [9][22][23]

Irradiated red blood cells have a shorter shelf life (typically 14-28 days) and an increased risk of hyperkalemia due to potassium leakage from the cells.[9][19] For large volume transfusions, such as exchange transfusions, it is recommended to use blood that is as fresh as possible (ideally <5 days old) and transfused within 24 hours of irradiation.[9][22][23]

#### C. CMV-Safe Blood

Cytomegalovirus (CMV) is a common virus that can cause severe or fatal illness in immunocompromised individuals, including neonates.[25] To prevent transfusion-transmitted CMV, "CMV-safe" blood products should be used. This can be achieved through either transfusing blood from CMV-seronegative donors or by using leukoreduced components, as the virus is primarily carried in white blood cells.[26][27] For high-risk neonates, such as those undergoing intrauterine transfusion, both CMV-seronegative and leukoreduced products are often recommended.[24][28][29]

## V. Transfusion-Associated Complications



While transfusion can be life-saving, it is associated with potential risks.[30] Careful monitoring is essential to identify and manage adverse reactions promptly.

Table 3: Common Transfusion Reactions in Neonates and Pediatrics[31][32][33]

Reaction Type	Signs and Symptoms
Allergic Reaction	Urticaria (hives), itching, rash, wheezing, anaphylaxis (rare).[32][33]
Febrile Non-Hemolytic	Fever, chills.[31][32][33]
Acute Hemolytic	Fever, chills, hemoglobinuria (red urine), hypotension, renal failure (very rare in neonates).[31][33]
Transfusion-Associated Circulatory Overload (TACO)	Respiratory distress, tachycardia, hypertension, pulmonary edema.[31]
Transfusion-Related Acute Lung Injury (TRALI)	Acute respiratory distress, hypoxemia, fever, hypotension, pulmonary edema.[31]
Metabolic Complications	Hyperkalemia (especially with irradiated or older blood), hypocalcemia (due to citrate toxicity), hypothermia.[19][31][34]

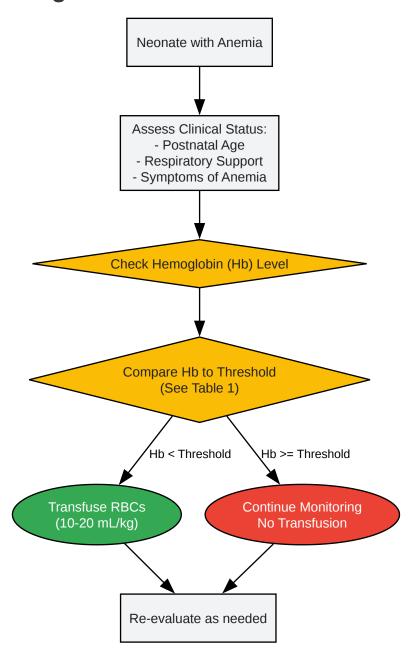
# Transfusion-Associated Necrotizing Enterocolitis (TANEC)

Several observational studies have suggested an association between red blood cell transfusions and the development of necrotizing enterocolitis (NEC) in premature infants, often occurring within 48 hours of the transfusion.[35][36][37][38] This has been termed transfusion-associated NEC (TANEC). However, the causal relationship remains controversial, with some randomized controlled trials not finding a significant association.[35][39] Some institutions have adopted the practice of withholding enteral feeds during blood transfusions as a potential preventative measure, although evidence supporting this practice is limited.[37][38]

## **VI. Visualized Workflows and Pathways**



## **Decision-Making for Neonatal RBC Transfusion**

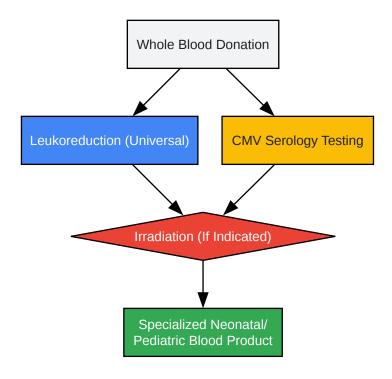


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Caption: Decision-making workflow for neonatal red blood cell transfusion.

## **Blood Product Modification Pathway**





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Caption: Pathway for preparing specialized neonatal and pediatric blood products.

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